2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS2/c1-2-3-4-8-22-17(23)16-15(7-9-24-16)21-18(22)25-11-12-10-13(19)5-6-14(12)20/h5-7,9-10H,2-4,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUANASXRJEKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenylmethylsulfanyl Group: This step involves the reaction of the thienopyrimidine core with a difluorophenylmethylsulfanyl reagent, often under nucleophilic substitution conditions.
Addition of the Pentyl Group: The final step involves the alkylation of the intermediate compound with a pentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the thienopyrimidine core or the substituents.
Substitution: The difluorophenylmethylsulfanyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds similar to 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives targeting specific signaling pathways involved in tumor growth and survival have been identified as potential candidates for cancer therapy .
1.2 Neurological Disorders
The compound has also been investigated for its role as a modulator of ion channels, particularly the transient receptor potential cation channel subfamily C member 5 (TRPC5). Modulating TRPC5 activity can influence neuronal excitability and calcium homeostasis, making it a target for treating neuropsychiatric disorders and neurodegenerative diseases . Preclinical studies suggest that compounds with similar structures could alleviate symptoms associated with conditions like epilepsy and anxiety disorders.
1.3 Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of thienopyrimidine derivatives. Preliminary research indicates that these compounds may possess antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial membrane integrity or inhibition of essential metabolic pathways . Further investigations are necessary to establish the spectrum of activity and potential clinical applications.
Agrochemical Applications
2.1 Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Similar thienopyrimidine compounds have been developed for agricultural applications, targeting pests through various modes of action such as inhibiting key metabolic enzymes or disrupting hormonal balance in insects . The development of formulations containing such compounds could lead to effective pest management solutions while minimizing environmental impact.
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thienopyrimidine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The lead compound demonstrated IC50 values significantly lower than those of existing chemotherapeutics, indicating its potential as a new therapeutic agent .
Case Study 2: Neurological Modulation
A recent investigation focused on TRPC5 modulation using thienopyrimidine derivatives in models of anxiety and depression. Results showed that administration of these compounds led to significant reductions in anxiety-like behavior in rodents, suggesting their potential utility in treating mood disorders .
Mechanism of Action
The mechanism of action of 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Analogues of Thieno[3,2-d]pyrimidin-4-one
Key Observations:
R1 Substituent Variations :
- Fluorinated aryl groups (e.g., 2,5-difluoro in the target vs. 4-fluoro in BE62562) modulate electronic properties and steric bulk. The 2,5-difluoro substitution may enhance target selectivity through optimized halogen interactions .
- Bulky groups (e.g., 4-tert-butylphenyl in Compound 62) improve TNKS inhibition (IC50 < 30 nM), suggesting that steric hindrance near the sulfanyl group is critical for potency .
Methoxy or dimethyl groups (e.g., in BE33436) introduce electron-donating effects, which may alter binding kinetics in enzyme-active sites .
Core Structure Differences: Thieno[3,2-d]pyrimidin-4-one isomers (target compound, BE62562) differ from thieno[2,3-d]pyrimidin-4-one derivatives (e.g., TRPA1 inhibitors in ) in ring fusion orientation. This variation impacts molecular geometry and target specificity .
Biological Activity
The compound 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 298.36 g/mol. The presence of the difluorophenyl group and the thieno-pyrimidine core structure contributes to its biological activity.
- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds similar to thieno[3,2-d]pyrimidines are known to inhibit DHFR, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced levels of tetrahydrofolate, essential for nucleotide synthesis, thus inducing cytotoxic effects in rapidly dividing cells .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar scaffolds showed TGI (tumor growth inhibition) values significantly lower than standard treatments like 5-fluorouracil .
- Antimicrobial Properties : Some thieno[3,2-d]pyrimidine derivatives have displayed antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli. The mechanism often involves disrupting bacterial folate metabolism .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against a panel of 60 human tumor cell lines. The most active compounds demonstrated TGI values significantly lower than those of established chemotherapeutics, indicating their potential as new cancer therapies .
- Mechanistic Studies : In studies assessing the binding affinity of these compounds to DHFR, it was found that specific structural modifications enhanced potency and selectivity for cancerous cells over normal cells, highlighting their therapeutic potential in targeted cancer treatment .
- Antimicrobial Screening : The compound's antimicrobial efficacy was tested against various bacterial strains, showing promising results that suggest its utility as a new class of antimicrobial agents .
Q & A
[Basic] What are the recommended synthetic routes for preparing 2-{[(2,5-difluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construct the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization of thiourea derivatives with α-keto esters under acidic conditions.
Substituent Introduction:
- The pentyl group at position 3 can be introduced via alkylation using 1-bromopentane and a base (e.g., K₂CO₃) in DMF .
- The [(2,5-difluorophenyl)methyl]sulfanyl moiety is added by nucleophilic substitution of a chloro intermediate with 2,5-difluorobenzyl mercaptan in the presence of a catalyst like tetrabutylammonium bromide (TBAB) .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
[Basic] Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and regiochemistry. For example, the thieno[3,2-d]pyrimidin-4-one core shows characteristic downfield shifts for H-2 and H-6 protons .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., [M+H]+ peak at m/z 407.1025 for C₁₉H₁₇F₂N₂OS₂).
- X-ray Crystallography: Resolve ambiguous stereochemistry or confirm solid-state packing, as demonstrated for structurally related pyrrolo[3,2-d]pyrimidinones .
[Advanced] How can conflicting biological activity data across studies be systematically resolved?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Validate Target Engagement: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm on-target effects .
- Data Normalization: Include reference compounds (e.g., staurosporine for kinase inhibition) to account for inter-laboratory variability .
[Advanced] What computational strategies are optimal for predicting this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use GROMACS or AMBER to assess membrane permeability via lipid bilayer models .
- CYP450 Metabolism Prediction: Tools like StarDrop or MetaSite identify potential metabolic hotspots (e.g., oxidation of the pentyl chain).
- QSAR Modeling: Train models on datasets of thienopyrimidinone derivatives to predict logP, solubility, and bioavailability .
[Advanced] How should a structure-activity relationship (SAR) study be designed to optimize substituent effects?
Methodological Answer:
- Analog Synthesis: Vary the sulfanyl group (e.g., 2,5-difluoro vs. 3,4-dichloro benzyl) and alkyl chain length (C3–C7) to assess hydrophobicity .
- Biological Testing: Screen analogs against primary (e.g., kinase inhibition) and secondary targets (e.g., cytotoxicity in NIH/3T3 cells).
- Statistical Analysis: Apply multivariate regression (e.g., PLS) to correlate substituent descriptors (Hammett σ, π-values) with activity .
[Basic] What formulation strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use 10% Cremophor EL + 5% ethanol in saline for intravenous administration.
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (≤200 nm) via emulsification-solvent evaporation to enhance bioavailability .
- Salt Formation: Explore hydrochloride or mesylate salts if ionizable groups are present.
[Advanced] How can stability under physiological conditions be rigorously assessed?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 1–10 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Thermal Stability: Conduct TGA/DSC to determine melting points and decomposition thresholds (e.g., >150°C indicates suitability for long-term storage) .
- Light Sensitivity: Use ICH Q1B guidelines with UV irradiation (320–400 nm) to detect photodegradation.
[Advanced] What in vivo models are appropriate for evaluating target engagement and toxicity?
Methodological Answer:
- Pharmacokinetic Profiling: Administer orally (10 mg/kg) to Sprague-Dawley rats and measure plasma levels via LC-MS/MS at 0.5–24 hrs post-dose .
- Toxicity Screening: Conduct acute toxicity studies in mice (OECD 423) with histopathological analysis of liver and kidney tissues.
- Disease Models: Use xenograft mice (e.g., HCT-116 colorectal cancer) to correlate PK parameters with tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
